molecular formula C9H8N4O2 B052454 1-[(4-Nitrophenyl)methyl]-1H-1,2,4-triazole CAS No. 119192-09-5

1-[(4-Nitrophenyl)methyl]-1H-1,2,4-triazole

Cat. No.: B052454
CAS No.: 119192-09-5
M. Wt: 204.19 g/mol
InChI Key: NVRYCUYVBBCXHT-UHFFFAOYSA-N
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Description

1-[(4-Nitrophenyl)methyl]-1H-1,2,4-triazole is a chemical compound belonging to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. This compound is characterized by the presence of a 4-nitrophenyl group attached to the triazole ring via a methylene bridge. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

The synthesis of 1-[(4-Nitrophenyl)methyl]-1H-1,2,4-triazole typically involves the reaction of 4-nitrobenzyl bromide with 1H-1,2,4-triazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:

4-Nitrobenzyl bromide+1H-1,2,4-triazoleK2CO3,DMFThis compound\text{4-Nitrobenzyl bromide} + \text{1H-1,2,4-triazole} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{this compound} 4-Nitrobenzyl bromide+1H-1,2,4-triazoleK2​CO3​,DMF​this compound

Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-[(4-Nitrophenyl)methyl]-1H-1,2,4-triazole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms on the nitrogen atoms can be replaced by various substituents.

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylene bridge, leading to the formation of aldehydes or carboxylic acids.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, tin(II) chloride, and various nucleophiles and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(4-Nitrophenyl)methyl]-1H-1,2,4-triazole has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceuticals, particularly those with antimicrobial, antifungal, and anticancer activities.

    Biological Studies: The compound is used in studies investigating the biological activities of triazole derivatives, including their interactions with enzymes and receptors.

    Industrial Applications: It is used in the development of agrochemicals and as an intermediate in the synthesis of dyes and pigments.

Comparison with Similar Compounds

1-[(4-Nitrophenyl)methyl]-1H-1,2,4-triazole can be compared with other similar compounds, such as:

    1-(4-Nitrophenyl)-1H-1,2,3-triazole: This compound has a similar structure but with a different triazole ring, leading to variations in its chemical and biological properties.

    4-Nitrophenyl-1H-1,2,4-triazole: This compound lacks the methylene bridge, which affects its reactivity and interactions with other molecules.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to other triazole derivatives.

Properties

IUPAC Name

1-[(4-nitrophenyl)methyl]-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O2/c14-13(15)9-3-1-8(2-4-9)5-12-7-10-6-11-12/h1-4,6-7H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVRYCUYVBBCXHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=NC=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60424309
Record name 1-[(4-Nitrophenyl)methyl]-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60424309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119192-09-5
Record name 1-(4-Nitrobenzyl)-1H-1,2,4-triazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119192-09-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(4-Nitrophenyl)methyl]-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60424309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-Nitrobenzylbromide (21.6 g, 0.1 mol) was added to a rapidly stirred suspension of 1,2,4-triazole sodium salt (9.1 g, 0.1 mol) in anhydrous DMF (100 ml) and the mixture stirred at room temperature for 16 h. Ethyl acetate (400 ml) was added followed by water (250 ml) and the layers separated. The organic phase was washed with water (3×250 ml), dried (MgSO4) and evaporated. The residue was chromatographed on silica gel eluting with ethyl acetate to give the title-product (10.6 g, 52%); m.p. 98°-100° C. δ (360 MHz, CDCl3) 5.47 (2H, s, CH2) 7.40 (2H, d, J=9 Hz, Ar-H), 8.02 (1H, s, Ar-H), 8.18 (1H, s, Ar-H), 8.23 (2H, d, J=9 Hz, Ar-H).
Quantity
21.6 g
Type
reactant
Reaction Step One
Quantity
9.1 g
Type
reactant
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100 mL
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solvent
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400 mL
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250 mL
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Yield
52%

Synthesis routes and methods II

Procedure details

4-Nitrobenzyl bromide (64.22 g), 4-amino-1,2,4-triazole (26 g) and isopropyl alcohol (586 ml) were stirred together at reflux for 7% hours. The isopropanol solvent was replaced with water by using an azeotropic distillation procedure, in vacuo, on a Buchi rotary evaporator. The volume of the final aqueous slurry was 750 ml. 675 ml of this slurry was cooled to -2° C. and hydrochloric acid (50.8 ml, 12M) added over a few minutes. A solution of sodium nitrite (21.7 g) in water (86 ml) was then added dropwise, and subsurface over a 40 minute period. The temperature of the batch was kept between -2 and -1° C. during the addition and then allowed to warm to 18° C. over 30 minutes. The temperature was then increased to 28° C. and held for 1 hour and the solution treated with charcoal (4.5 g, Fisons) for 15 minutes. The charcoal was removed and the filtrate (750 ml) divided equally in two. One half of the solution was made basic with ammonia solution (22 ml) and the precipitated base collected, washed with water (2x30 ml) and dried (16 hours at 35° C. in vacuo). This gave an 83.3% yield (22.73 g) of 1-(4-nitrobenzyl)-1,2,4-triazole.
Quantity
64.22 g
Type
reactant
Reaction Step One
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
586 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
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0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of analyzing 1-(4-Nitrobenzyl)-1H-1,2,4-triazole in Rizatriptan Benzoate?

A1: While the provided abstract doesn't specify the reason for analyzing 1-(4-Nitrobenzyl)-1H-1,2,4-triazole in Rizatriptan Benzoate, the presence of this compound likely points to its role as a potential impurity or degradation product. The study likely focuses on developing a robust analytical method to detect and quantify this compound in Rizatriptan Benzoate []. This is crucial for ensuring the quality, safety, and efficacy of the pharmaceutical product.

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